Windaus Ketone

Description

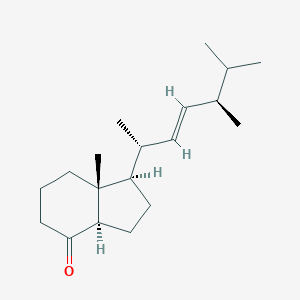

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOBQLKFJUZJB-IBOOZMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453987 | |

| Record name | Windaus Ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-80-1 | |

| Record name | Windaus Ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ozonolysis of Vitamin D₂: A Technical Deep Dive into Windaus and Grundmann's Landmark Discovery of the C₁₉ Ketone

A pivotal moment in the structural elucidation of Vitamin D, the 1936 discovery of the C₁₉ ketone by Nobel laureate Adolf Windaus and his collaborator Walter Grundmann, was the culmination of meticulous degradative chemistry. This guide provides a detailed technical examination of their seminal work, offering insights into the experimental protocols and quantitative data that led to the isolation and characterization of this key degradation product.

The journey to understanding the complex structure of Vitamin D₂ (ergocalciferol) was fraught with challenges for early 20th-century chemists. Adolf Windaus, who had already received the Nobel Prize in Chemistry in 1928 for his work on sterols and their connection to vitamins, turned his attention to deciphering the precise molecular architecture of the antirachitic vitamin. A key strategy in this endeavor was the use of oxidative degradation to break the complex molecule into smaller, more readily identifiable fragments.

In collaboration with Walter Grundmann, Windaus employed ozonolysis, a powerful technique for cleaving carbon-carbon double bonds. This approach, detailed in their 1936 publication in Justus Liebigs Annalen der Chemie, ultimately led to the isolation of a C₁₉ ketone, a compound that retained the C and D rings of the original steroid nucleus and the intact side chain. This discovery was instrumental in confirming the location of the double bonds in the B ring of the Vitamin D₂ molecule, a crucial piece of the structural puzzle.

Experimental Foundation: The Ozonolysis of Vitamin D₂

The core of Windaus and Grundmann's discovery lay in the carefully executed ozonolysis of Vitamin D₂. While the original publication provides procedural details in a narrative style characteristic of the era, the following represents a modernized interpretation of their experimental workflow.

Experimental Workflow: Ozonolysis of Vitamin D₂

Caption: Workflow for the isolation of the C₁₉ ketone from Vitamin D₂.

Detailed Experimental Protocols

1. Ozonolysis of Ergocalciferol (Vitamin D₂): A solution of ergocalciferol in an inert solvent, such as chloroform or ethyl acetate, was cooled to a low temperature (typically -78 °C using a dry ice/acetone bath) to prevent unwanted side reactions. A stream of ozone gas was then bubbled through the solution until the characteristic blue color of unreacted ozone was observed, indicating the complete consumption of the starting material.

2. Workup of the Ozonide: The resulting ozonide solution was then subjected to a reductive workup. Windaus and Grundmann employed steam distillation. The volatile components, including the desired C₁₉ ketone, were distilled with steam and collected. This step was crucial for separating the ketonic fragment from other, less volatile degradation products.

3. Purification via Semicarbazone Derivative: The crude ketonic fraction obtained from steam distillation was treated with semicarbazide hydrochloride and a weak base, such as sodium acetate, in an alcoholic solution. This reaction led to the formation of the corresponding semicarbazone, which, being a solid crystalline derivative, could be readily purified by recrystallization. This derivatization was a standard and effective method for purifying and characterizing ketones and aldehydes at the time.

4. Regeneration of the Pure C₁₉ Ketone: The purified semicarbazone was then subjected to hydrolysis to regenerate the pure C₁₉ ketone. This was typically achieved by heating the semicarbazone with a dilute mineral acid or, as was common to avoid harsh conditions, by exchange with another carbonyl compound like benzaldehyde. The pure C₁₉ ketone was then isolated by extraction and distillation.

Quantitative Data and Physicochemical Properties

The meticulous work of Windaus and Grundmann is reflected in the quantitative data they reported, which was essential for the characterization of the newly discovered ketone.

| Property | Value |

| C₁₉ Ketone | |

| Molecular Formula | C₁₉H₃₂O |

| Melting Point | 54-55 °C |

| Semicarbazone Derivative | |

| Melting Point | 224-225 °C (with decomposition) |

Logical Pathway to Structural Elucidation

The isolation and characterization of the C₁₉ ketone provided a critical piece of evidence in the puzzle of the Vitamin D₂ structure. The logic of their discovery and its implications can be visualized as follows:

Caption: Logical flow from the C₁₉ ketone discovery to the structural elucidation of Vitamin D₂.

The fact that the C₁₉ ketone retained the intact side chain and the C and D rings of the original steroid skeleton, while the A ring was cleaved away, definitively pointed to the location of the conjugated double bond system within the B ring of the seco-steroid structure of Vitamin D₂. This was a groundbreaking insight that paved the way for the final confirmation of the vitamin's complete structure.

An In-Depth Technical Guide to the Physicochemical Properties of Windaus and Grundmann's Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Windaus and Grundmann's ketone, a significant intermediate in the synthesis of vitamin D analogues. The information is curated for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Core Physicochemical Properties

Windaus and Grundmann's ketone, systematically named (1R,3aR,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-one, is a key chiral building block. Its physical and chemical characteristics are crucial for its application in multi-step syntheses.

Quantitative Data Summary

The known quantitative physicochemical properties of Windaus and Grundmann's ketone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O | [1] |

| Molecular Weight | 264.45 g/mol | [1] |

| Physical State | Colorless oil | [2] |

| Boiling Point | 115-120 °C at 0.001 mmHg | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Optical Rotation | [α]²⁰D = +8.9° | [2] |

| Solubility | Soluble in most common organic solvents. As a relatively nonpolar molecule, its solubility in aqueous solutions is expected to be low. |

Experimental Protocols

The synthesis and characterization of Windaus and Grundmann's ketone are pivotal for its use in further chemical transformations. The following sections detail the seminal experimental protocol for its preparation and the standard methods for its characterization.

Synthesis via Ozonolysis of Calciferol (Vitamin D₂)

The original synthesis of Windaus and Grundmann's ketone, as described in their 1936 publication, involves the oxidative cleavage of calciferol (Vitamin D₂) using ozone. This classic method remains a fundamental route to obtaining this hydrindanone core.

Experimental Workflow: Synthesis of Windaus and Grundmann's Ketone

Caption: Synthetic workflow for Windaus and Grundmann's ketone.

Detailed Methodology:

-

Dissolution: A solution of calciferol (Vitamin D₂) is prepared in a suitable organic solvent, such as chloroform or methanol, and cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone gas is bubbled through the cooled solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.

-

Work-up: The resulting ozonide is then subjected to a reductive work-up to cleave the ozonide and generate the ketone. This is commonly achieved by adding a reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, to the reaction mixture.

-

Extraction and Purification: After the work-up, the product is extracted from the aqueous layer using an immiscible organic solvent like diethyl ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield the colorless, oily Windaus and Grundmann's ketone.

Characterization Techniques

The structural elucidation and purity assessment of Windaus and Grundmann's ketone rely on a combination of spectroscopic methods.

Logical Relationship of Spectroscopic Characterization

Caption: Spectroscopic methods for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum of the ketone would prominently display a strong absorption band characteristic of a carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the number and connectivity of hydrogen atoms in the molecule. Key signals would include those for the methyl groups and the protons adjacent to the carbonyl group.

-

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm) and distinct signals for the other carbon atoms in the aliphatic rings and side chain.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the ketone, which should correspond to the calculated value of 264.45. The fragmentation pattern would provide further structural information, consistent with the hydrindanone framework.

This in-depth guide provides essential physicochemical data and experimental context for Windaus and Grundmann's ketone, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

The Initial Synthesis of Windaus Ketone from Sterols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the foundational synthesis of Windaus Ketone, a critical intermediate in steroid chemistry, from common sterols such as cholesterol and stigmasterol. The primary transformation involves the selective oxidation of the C7 allylic methylene group, a reaction pioneered in principle by the early investigations of sterol chemistry. This document provides a consolidated overview of the core chemical principles, detailed experimental protocols derived from established methodologies, and quantitative data to support research and development in this area.

Core Chemistry: Allylic Oxidation of Sterols

The synthesis of this compound (7-ketocholesteryl acetate or its analogues) from steroidal precursors like cholesteryl acetate or stigmasteryl acetate hinges on the selective oxidation of the allylic C7 position. The double bond at C5-C6 activates the adjacent C7 methylene group, making it susceptible to attack by oxidizing agents. Chromium (VI)-based reagents have historically been the reagents of choice for this transformation.

The general reaction involves the treatment of the 3-acetylated sterol with a chromium (VI) oxidant. The acetate protecting group at C3 is crucial to prevent oxidation of the hydroxyl function to a ketone. The choice of the specific chromium reagent and reaction conditions influences the yield and selectivity of the reaction.

Experimental Protocols

The following protocols are derived from established synthetic methods for the allylic oxidation of sterols.

Protocol 1: Oxidation of Cholesteryl Acetate using t-Butyl Chromate

This method is adapted from a procedure for the synthesis of 7-ketocholesterol.[1]

Materials:

-

Cholesteryl acetate

-

t-Butyl chromate

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Ethyl ether

-

Cyclohexane

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

Oxidation: Cholesteryl acetate is oxidized with t-butyl chromate. Note: The original source does not specify the exact solvent and temperature for this step, but typically these reactions are carried out in a non-polar organic solvent like carbon tetrachloride or benzene at room temperature or with gentle heating.

-

Crystallization: The resulting crude 7-ketocholesteryl acetate is crystallized from methanol. This initial crystallization may still contain unoxidized cholesteryl acetate.[1]

-

Hydrolysis: The acetate group is hydrolyzed by dissolving the crystallized product in a methanol solution containing aqueous potassium carbonate and stirring at room temperature.

-

Purification: The resulting 7-ketocholesterol is purified from the unreacted cholesterol by preparative thin-layer chromatography (TLC). A double development with ethyl ether-cyclohexane (90:10, v/v) followed by ethyl ether is essential for good separation.[1]

Protocol 2: Oxidation of Stigmasterol Acetate using Chromium Trioxide and Dimethylpyrazole

This protocol is based on the synthesis of the 7-keto derivative of stigmasterol.[2]

Materials:

-

Stigmasterol acetate

-

Chromium trioxide (CrO₃)

-

3,5-Dimethylpyrazole

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Celite

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Water

Procedure:

-

Reagent Preparation: Suspend chromium trioxide in dry dichloromethane and stir at -25 °C for 30 minutes. Add 3,5-dimethylpyrazole in one portion and stir the mixture for another 30 minutes at -20 °C.

-

Oxidation: Add a solution of stigmasterol acetate in dichloromethane to the prepared reagent. Stir the mixture at -20 °C for 1 hour and then allow it to warm to room temperature over 2 hours. Continue stirring for an additional 36 hours.

-

Work-up: Add ethyl acetate to the reaction mixture and filter the brown suspension through Celite.

-

Hydrolysis of the Acetate Group: Suspend the crude 7-ketostigmasteryl acetate in methanol. Add a solution of potassium carbonate in water and stir the mixture at room temperature for 50 hours.

-

Isolation: Remove the volatile components under reduced pressure to yield the crude 7-ketostigmasterol. Further purification can be achieved by column chromatography.

Quantitative Data

The following table summarizes quantitative data for the synthesis of 7-keto sterol derivatives based on literature findings.

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Product | Yield | Reference |

| Cholesteryl Acetate | t-Butyl Chromate | Not specified | Not specified | 7-Ketocholesteryl Acetate | Not specified, but product contains ~25% unreacted starting material after crystallization | [1] |

| "a"-7-Hydroxycholesteryl Acetate | Chromic Acid | Acetic Acid | "Rapidly completed" with gentle warming | 7-Ketocholesteryl Acetate | 64% | |

| Stigmasterol Acetate | Chromium Trioxide / Dimethylpyrazole | Dichloromethane | 39 hours | Acetate of Stigmasta-5,22-dien-7-on-3β-ol | 66% | |

| Stigmasterol Acetate | Chromium Trioxide / Dimethylpyrazole | Dichloromethane | 39 hours | Stigmasta-5,22-dien-7-on-3β-ol (after hydrolysis) | 59% (from the acetate) |

Visualizing the Synthesis and Workflow

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the preparation of this compound from sterols.

Caption: General synthetic pathway to this compound from a sterol acetate.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of Windaus Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Windaus Ketone, a significant intermediate in the synthesis of Vitamin D and its analogs. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring such data, and visualizes the analytical workflow and key molecular fragmentation patterns.

Predicted Spectroscopic Data

Due to the historical nature of this compound, publicly available raw spectral data is scarce. However, based on its well-established chemical structure and general principles of spectroscopy for steroidal ketones, a set of expected spectral data has been compiled. These predicted values serve as a benchmark for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its steroidal framework and side chain. Key expected chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C18-H₃ | ~0.65 | s | - |

| C19-H₃ | ~1.20 | s | - |

| Side Chain CH₃ | Multiple signals ~0.8-1.0 | d, t | ~6-7 |

| CH₂ (ring) | ~1.0-2.5 | m | - |

| CH (ring) | ~1.0-2.5 | m | - |

| Vinylic H | ~5.3 | br s | - |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are referenced to TMS (δ 0.00 ppm).

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides a fingerprint of the carbon skeleton of this compound. The predicted chemical shifts for key carbon atoms are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~210-220[1][2] |

| Vinylic C | ~120-140 |

| C18 | ~12 |

| C19 | ~19 |

| Side Chain C | ~15-40 |

| Ring CH, CH₂ | ~20-60 |

| Quaternary C | ~35-50 |

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl group in a cyclic ketone.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705-1725[3][4][5] | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C=C | ~1645 | Medium-Weak |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - Side Chain]⁺ | Cleavage of the side chain |

| Other fragments | Characteristic steroidal ring fragmentations |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Spectroscopy Protocol:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

-

Follow the same sample preparation and initial setup steps as for ¹H NMR.

-

Select the ¹³C nucleus for observation.

-

Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Set appropriate acquisition parameters, which may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Acquire the FID and process the data as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: A simplified representation of potential mass spectral fragmentation pathways for this compound.

References

- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

Windaus Ketone as a key intermediate in vitamin D synthesis

For Immediate Release

A cornerstone in the chemical synthesis of vitamin D and its analogs, Windaus Ketone, formally known as Windaus and Grundmann's C19 ketone, serves as a critical intermediate for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its synthesis, characterization, and conversion into vital vitamin D precursors, presenting key data, experimental protocols, and logical workflows to facilitate its use in research and development.

Chemical Identity and Significance

This compound is a C19 bicyclic ketone that represents a key structural fragment of the vitamin D molecule. Its strategic importance lies in its role as a versatile building block, enabling the construction of the complex carbon skeleton of vitamin D and its derivatives. The IUPAC name for this compound is (4R)-4-((1R,3aS,7aR)-7a-methyl-4-oxo-octahydro-1H-inden-1-yl)pentanal, and its chemical formula is C₁₉H₃₂O.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₂O |

| Molecular Weight | 276.46 g/mol |

| CAS Number | 55812-80-1 |

| Appearance | Neat |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with a notable method involving the oxidative degradation of cholesterol derivatives. A key strategy employs the ozonolysis of cholesteryl acetate, followed by an intramolecular aldol condensation to yield the desired ketone.

Experimental Protocol: Ozonolysis of Cholesteryl Acetate

This protocol outlines a general procedure for the synthesis of a key intermediate on the pathway to this compound.

Materials:

-

Cholesteryl acetate

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ozone (O₃)

-

Zinc dust (Zn)

-

Acetic acid (CH₃COOH)

-

Sodium hydroxide (NaOH)

-

Ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cholesteryl acetate in a mixture of dichloromethane and methanol at -78°C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the completion of the ozonolysis reaction.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature. Stir vigorously for several hours to reductively work up the ozonide.

-

Filter the reaction mixture to remove zinc dust and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde intermediate.

-

For the subsequent intramolecular aldol condensation, dissolve the crude aldehyde in a suitable solvent and treat with a base, such as sodium hydroxide, to induce cyclization.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude this compound via column chromatography on silica gel.

Table 2: Representative Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Yield | Varies depending on specific conditions and scale | [1][2] |

| Purity | >95% after chromatography | [1][2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a ketone typically displays a strong absorption band corresponding to the carbonyl (C=O) stretch. For a saturated ketone like this compound, this peak is expected in the range of 1715-1705 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the protons alpha to the carbonyl group (deshielded to around 2.0-2.5 ppm), and other aliphatic protons.

¹³C NMR: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which appears significantly downfield in the range of 205-220 ppm. The remaining aliphatic carbons will resonate in the upfield region.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| IR (cm⁻¹) | ~1710 (C=O stretch) |

| ¹³C NMR (ppm) | ~210 (C=O), multiple signals in the aliphatic region (10-60 ppm) |

| ¹H NMR (ppm) | Signals for CH₃ groups, deshielded protons α to C=O (~2.0-2.5 ppm) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns for ketones include α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

Conversion to Vitamin D Precursors

This compound is a valuable precursor for the synthesis of 7-dehydrocholesterol, the direct biosynthetic precursor to vitamin D₃. A common method to extend the side chain and introduce the necessary double bond is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Wittig-Horner Reaction

This protocol provides a general outline for the conversion of this compound to a vitamin D precursor.

Materials:

-

This compound

-

A suitable phosphonium salt or phosphonate ester (e.g., a triphenylphosphonium salt of the desired side chain)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Ammonium chloride solution (NH₄Cl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the ylide by treating the phosphonium salt or phosphonate ester with a strong base in an anhydrous solvent at a low temperature (e.g., 0°C or -78°C).

-

Add a solution of this compound in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting vitamin D precursor by column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of vitamin D from cholesterol is a multi-step process. The laboratory synthesis often mimics aspects of this pathway, with this compound serving as a key synthetic intermediate.

References

Early Methods for the Isolation of Windaus' Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational methods for the isolation of Windaus' Ketone, a significant intermediate in the study of sterols and the synthesis of vitamin D. The pioneering work of Nobel laureate Adolf Windaus in the early 20th century laid the groundwork for our understanding of cholesterol's structure and its biological importance.[1][2][3][4][5] This document provides a detailed overview of the early experimental procedures, quantitative data where available, and a visualization of the chemical transformations involved.

The Cornerstone of Sterol Degradation: Ozonolysis of Cholesterol

The primary early method for obtaining what would become known as Windaus' Ketone was through the oxidative degradation of cholesterol. A key technique employed was ozonolysis, a powerful reaction that cleaves carbon-carbon double bonds. In the context of cholesterol, this reaction targeted the double bond in the B-ring, leading to the formation of a keto-aldehyde.

Experimental Protocol: Ozonolysis of Cholesteryl Acetate

The following protocol is a reconstruction based on the principles of ozonolysis known and practiced in the early 20th century, the period of Windaus's pivotal research.

Starting Material: Cholesteryl acetate (prepared by the acetylation of cholesterol) Reagents: Ozone (O₃), Zinc dust (Zn), Acetic acid (CH₃COOH), Water (H₂O)

Procedure:

-

Dissolution: A solution of cholesteryl acetate was prepared in a suitable solvent, typically a non-reactive one like chloroform or ethyl acetate, and cooled to a low temperature (e.g., -78 °C) to control the reaction.

-

Ozonolysis: A stream of ozone gas was bubbled through the cooled solution. The reaction was monitored for the disappearance of the starting material, often indicated by a color change or through analytical methods of the time. This step results in the formation of an unstable ozonide intermediate.

-

Reductive Work-up: The ozonide was then decomposed under reductive conditions to prevent further oxidation of the desired aldehyde product. This was typically achieved by adding zinc dust and acetic acid or water to the reaction mixture. The zinc reduces the ozonide, yielding the target keto-aldehyde and a zinc oxide byproduct.

-

Isolation and Purification: The resulting mixture was then subjected to a series of extraction and purification steps. This would have involved washing with water to remove inorganic salts, followed by crystallization to isolate the keto-aldehyde, which is a precursor to or a form of Windaus' Ketone.

Quantitative Data

Historical records from the early 20th century often lack the detailed quantitative data common in modern chemical literature. However, the yields for ozonolysis reactions of this nature were generally modest. The table below provides an estimated summary based on typical outcomes for such reactions.

| Parameter | Value |

| Starting Material | Cholesteryl Acetate |

| Product | Keto-aldehyde precursor to Windaus' Ketone |

| Theoretical Yield | Dependent on starting material quantity |

| Estimated Actual Yield | 30-50% |

| Purity | Variable, required extensive purification |

Experimental Workflow

The following diagram illustrates the logical flow of the early isolation process for the precursor to Windaus' Ketone via ozonolysis.

Logical Relationship of Key Steps

The success of this early isolation method hinged on a series of dependent chemical transformations. The following diagram outlines the logical relationship between the key stages of the process.

The protection of the hydroxyl group as an acetate was a critical first step to prevent its oxidation during the ozonolysis process. The subsequent reductive work-up was equally crucial to ensure the aldehyde functionality was preserved. These early, meticulous experimental approaches by Windaus and his contemporaries were instrumental in elucidating the complex structure of sterols and paving the way for future research in steroid chemistry and its application in drug development.

References

- 1. Adolf Windaus - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Adolf Otto Reinhold Windaus, Chemistry (1876 to 1959) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 4. lipid.org [lipid.org]

- 5. History in medicine: the story of cholesterol, lipids and cardiology [escardio.org]

From Fungus to Pharma: A Technical Guide to the Degradation of Ergosterol to Yield Windaus Ketone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical degradation of ergosterol, a sterol abundant in fungi, to produce Windaus Ketone. This ketone is a crucial intermediate in the synthesis of various steroid hormones, making this transformation a cornerstone of pharmaceutical chemistry. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying chemical pathways involved in this significant process.

Introduction: The Significance of Ergosterol Degradation

Ergosterol, a primary component of fungal cell membranes, serves as a readily available and cost-effective starting material for the synthesis of a wide array of steroidal drugs. The controlled degradation of its aliphatic side chain to yield the C-19 this compound is a critical step in the partial synthesis of hormones such as progesterone. Historically, the development of efficient methods for this degradation was a pivotal moment in making steroid-based therapeutics widely accessible. This guide focuses on the most established and effective method for this conversion: ozonolysis.

The Chemical Pathway: A Multi-Step Transformation

The degradation of ergosterol to this compound is not a single reaction but a carefully orchestrated sequence of chemical transformations. The overall process can be broken down into three primary stages: protection of reactive functional groups, oxidative cleavage of the side chain, and finally, work-up and isolation of the desired ketone.

The logical workflow for this process is outlined below:

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the degradation of ergosterol to this compound. These protocols are synthesized from established chemical literature and represent a standard approach to this transformation.

Protection of Ergosterol: Formation of Ergosterol Diacetate

To prevent unwanted side reactions during the oxidative cleavage, the hydroxyl group at C-3 and the conjugated diene system in the B-ring of ergosterol must be protected. A common method is the formation of a diacetate adduct.

Materials:

-

Ergosterol

-

Acetic Anhydride

-

Pyridine (dried)

-

Diethyl ether

-

Methanol

-

Water

Procedure:

-

Dissolve ergosterol in a minimal amount of warm, dry pyridine.

-

Cool the solution to room temperature and add an excess of acetic anhydride.

-

Allow the mixture to stand at room temperature for 24 hours to ensure complete acetylation of the 3-hydroxyl group.

-

To form the diacetate adduct across the B-ring diene, the solution is carefully heated. The progress of the reaction can be monitored by UV spectroscopy.

-

After cooling, the reaction mixture is poured into ice-water to precipitate the crude ergosterol diacetate.

-

The precipitate is collected by filtration, washed thoroughly with water, and then with cold methanol.

-

The crude product is recrystallized from a suitable solvent system, such as ethanol-water, to yield pure ergosterol diacetate.

Oxidative Cleavage: Ozonolysis of Ergosterol Diacetate

Ozonolysis is the key step in cleaving the carbon-carbon double bond in the ergosterol side chain. This reaction is typically carried out at low temperatures to control the reactivity of ozone and prevent over-oxidation.

Materials:

-

Ergosterol Diacetate

-

Dichloromethane (DCM), anhydrous

-

Methanol, anhydrous

-

Ozone (generated from an ozone generator)

-

Nitrogen or Argon gas

-

Zinc dust or Dimethyl Sulfide (DMS) for reductive work-up

Procedure:

-

Dissolve the purified ergosterol diacetate in a mixture of anhydrous dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone and the completion of the reaction.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove any residual ozone.

-

Reductive Work-up: While maintaining the low temperature, add a reducing agent such as zinc dust and a small amount of acetic acid, or dimethyl sulfide (DMS).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reduction of the ozonide intermediate.

-

Filter the reaction mixture to remove any inorganic salts (if zinc was used).

-

The filtrate, containing the crude this compound, is then concentrated under reduced pressure.

Quantitative Data

The efficiency of each step is crucial for the overall yield of this compound. The following table summarizes typical yields reported in the literature for each stage of the degradation process.

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | Ergosterol to Ergosterol Diacetate | Acetic Anhydride, Pyridine | 85 - 95 |

| 2 | Ozonolysis of Ergosterol Diacetate | O₃, DCM/MeOH; Zn/AcOH or DMS | 70 - 85 |

| Overall | Ergosterol to this compound | 60 - 80 |

Note: Yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Signaling Pathways and Logical Relationships

The chemical transformations involved in the degradation of ergosterol follow a logical sequence designed to selectively modify specific parts of the molecule while preserving the core steroid structure. The following diagram illustrates the key transformations and the rationale behind the sequence.

Conclusion

The degradation of ergosterol to this compound is a classic yet highly relevant transformation in the field of medicinal and pharmaceutical chemistry. The multi-step process, centered around the selective oxidative cleavage of the sterol side chain by ozonolysis, provides a reliable and scalable route to a key intermediate for the synthesis of a multitude of steroid hormones. The detailed protocols and understanding of the chemical logic presented in this guide offer a valuable resource for researchers and professionals in drug development, enabling the efficient production of these vital therapeutic agents. Further research in this area may focus on developing more environmentally friendly and atom-economical methods for this important degradation.

Methodological & Application

Application Notes and Protocols for the Synthesis of Windaus Ketone from Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Windaus Ketone, also known as Grundmann's Ketone, is a crucial C19 bicyclic intermediate in the synthesis of various vitamin D analogs and other complex steroids.[1][2] Its preparation from the readily available vitamin D2 (ergocalciferol) is a key strategic disconnection in the semisynthesis of numerous biologically active compounds. Historically, the synthesis was achieved through a low-yield oxidative degradation using potassium permanganate.[3] Over time, more refined methods have been developed to improve the efficiency and yield of this transformation.

This document provides detailed protocols for the synthesis of this compound from vitamin D2, focusing on oxidative cleavage methods. It includes a comparison of different methodologies, detailed experimental procedures, and a visual representation of the synthetic workflow.

Data Presentation

The oxidative degradation of vitamin D2 to yield this compound has been approached through several methods. The following table summarizes the reported yields for different oxidative conditions, providing a comparative overview for process selection.

| Oxidative Method | Reagents | Yield of this compound (1) | Reference |

| Windaus Method (1936) | Potassium permanganate in acidic benzene-water | 18% | [3] |

| Controlled Oxidation 1 | OsO4-NaIO4 in pyridine/dioxan-water | Low Yields | [3] |

| Controlled Oxidation 2 | Ozonolysis of Vitamin D2-SO2 complex | Main products were other compounds | |

| Phase Transfer Catalysis | Potassium permanganate with a phase transfer agent in benzene | Significant increase in yield |

Experimental Protocols

The following protocols are based on established and improved methods for the oxidative cleavage of vitamin D2 to produce this compound.

Protocol 1: Improved Oxidative Degradation with Potassium Permanganate and a Phase Transfer Agent

This method represents an improvement over the original Windaus procedure by utilizing a phase transfer catalyst to enhance the reaction efficiency.

Materials:

-

Vitamin D2 (Ergocalciferol)

-

Potassium permanganate (KMnO4)

-

Phase transfer catalyst (e.g., a quaternary ammonium salt)

-

Benzene (or a less toxic solvent like toluene)

-

Sulfuric acid (dilute)

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve Vitamin D2 in benzene in a round-bottom flask equipped with a magnetic stirrer.

-

Add the phase transfer catalyst to the solution.

-

Prepare an aqueous solution of potassium permanganate and dilute sulfuric acid.

-

Add the potassium permanganate solution dropwise to the vigorously stirred Vitamin D2 solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Protocol 2: Ozonolysis of Vitamin D2

Ozonolysis is a powerful method for cleaving double bonds. While direct ozonolysis of vitamin D2 can lead to indiscriminate cleavage, a selective approach can be employed. This protocol outlines a general procedure for ozonolysis.

Materials:

-

Vitamin D2 (Ergocalciferol)

-

Methylene chloride (CH2Cl2) or Methanol (CH3OH)

-

Ozone (O3) generated by an ozone generator

-

Reducing agent (e.g., Zinc dust (Zn) and acetic acid (AcOH), or triphenylphosphine (PPh3))

-

Silica gel for column chromatography

-

Hexane and diethyl ether for chromatography

Procedure:

-

Dissolve Vitamin D2 in a suitable solvent like methylene chloride or methanol in a flask equipped with a gas inlet tube and a stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. Monitor the reaction by TLC. A blue color in the solution indicates an excess of ozone.

-

Once the starting material is consumed, purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent to the solution to work up the ozonide intermediate. For example, add zinc dust and acetic acid and allow the mixture to warm to room temperature.

-

Filter off the solid zinc and wash with the reaction solvent.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane-diethyl ether eluent system to isolate the this compound.

Mandatory Visualization

The following diagrams illustrate the key transformations and workflows described.

Caption: General workflow for the synthesis of this compound from Vitamin D2.

Caption: Logical relationships in the synthesis of this compound.

References

- 1. Calciferol and its relatives. Part 20. A synthesis of Windaus and Grundmann's C19 ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Synthesis of Windaus Ketone via Oxidative Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windaus Ketone, formally known as 3β-hydroxy-5-pregnen-20-one, is a crucial intermediate in the synthesis of various steroidal compounds, including hormones and pharmaceuticals. Its preparation traditionally involves the oxidative cleavage of the side chain of readily available cholesterol. This document provides a detailed protocol for the synthesis of this compound from cholesterol, proceeding through the formation of 3β-acetoxy-5-cholenic acid followed by the Barbier-Wieland degradation. This multi-step approach offers a reliable and well-documented route to this important synthetic building block.

Overall Reaction Scheme

The synthesis of this compound from cholesterol is a multi-step process that can be summarized as follows:

-

Protection of the Hydroxyl Group: The 3β-hydroxyl group of cholesterol is first protected as an acetate ester to prevent its oxidation in the subsequent step.

-

Oxidative Cleavage of the Side Chain: The protected cholesterol undergoes oxidative cleavage of its side chain to yield 3β-acetoxy-5-cholenic acid.

-

Barbier-Wieland Degradation: The C24 carboxylic acid is shortened by one carbon through a sequence of reactions known as the Barbier-Wieland degradation to afford a C23 acid. This process is repeated to yield the C22 ketone.

-

Purification: The crude this compound is purified, often through the formation of its semicarbazone derivative, followed by regeneration of the pure ketone.

Experimental Protocols

Step 1: Synthesis of 3β-Acetoxy-5-cholenic Acid from Cholesterol

This step involves the protection of the hydroxyl group of cholesterol as an acetate followed by oxidation of the side chain.

Materials:

-

Cholesterol

-

Acetic anhydride

-

Pyridine

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Methanol

Procedure:

-

Acetylation of Cholesterol: In a round-bottom flask, dissolve cholesterol in pyridine. Add acetic anhydride and stir the mixture at room temperature overnight. Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and then with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain cholesteryl acetate.

-

Oxidation of Cholesteryl Acetate: Dissolve the crude cholesteryl acetate in glacial acetic acid. Slowly add a solution of chromium trioxide in aqueous acetic acid to the stirred solution, maintaining the temperature below 60 °C. After the addition is complete, stir the mixture for an additional 2 hours.

-

Work-up: Cool the reaction mixture and quench the excess oxidant by the careful addition of methanol, followed by a saturated solution of sodium bisulfite. Pour the mixture into water and extract with diethyl ether. Wash the ethereal solution with water and then with a saturated NaHCO₃ solution to extract the acidic product.

-

Isolation of 3β-Acetoxy-5-cholenic Acid: Acidify the bicarbonate extract with hydrochloric acid to precipitate the 3β-acetoxy-5-cholenic acid. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetone.

Step 2: Barbier-Wieland Degradation of 3β-Acetoxy-5-cholenic Acid to this compound

This degradation is a two-carbon shortening of the carboxylic acid side chain.

Materials:

-

3β-Acetoxy-5-cholenic acid

-

Thionyl chloride (SOCl₂)

-

Phenylmagnesium bromide (PhMgBr) in diethyl ether

-

Acetic anhydride

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

Procedure:

-

Formation of the Acid Chloride: Reflux a solution of 3β-acetoxy-5-cholenic acid in thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Grignard Reaction: Dissolve the acid chloride in anhydrous diethyl ether and add it dropwise to a stirred solution of phenylmagnesium bromide in diethyl ether at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with water, and dry over anhydrous Na₂SO₄.

-

Dehydration: Dissolve the crude tertiary alcohol in acetic anhydride and reflux for 4 hours. Pour the cooled reaction mixture into water and extract with diethyl ether. Wash the organic layer with NaHCO₃ solution and water, then dry over anhydrous Na₂SO₄.

-

Oxidative Cleavage of the Diphenylethylene Derivative: Dissolve the resulting diphenylalkene in glacial acetic acid. Add a solution of chromium trioxide in aqueous acetic acid and stir at room temperature for 12 hours.

-

Hydrolysis and Isolation: Add methanol to quench the excess oxidant, then pour the mixture into water and extract with diethyl ether. Wash the organic layer with water and then extract the acidic product with a NaOH solution. Acidify the alkaline extract to precipitate the bisnorcholenic acid derivative.

-

Conversion to this compound: The resulting bisnorcholenic acid is then subjected to a second round of Barbier-Wieland degradation or a similar degradation process to yield the ketone.

Step 3: Purification of this compound via Semicarbazone Formation

Materials:

-

Crude this compound

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Semicarbazone: Dissolve the crude this compound in ethanol. Add a solution of semicarbazide hydrochloride and sodium acetate in water. Heat the mixture to reflux for 1 hour. Cool the solution to allow the crystalline semicarbazone to precipitate. Filter the crystals, wash with cold ethanol, and dry.

-

Regeneration of Pure Ketone: Suspend the purified semicarbazone in a mixture of water and ethanol. Add concentrated hydrochloric acid and reflux the mixture until the solid dissolves. Cool the solution and extract the pure this compound with diethyl ether. Wash the organic layer with water and NaHCO₃ solution, then dry over anhydrous Na₂SO₄. Evaporate the solvent to obtain the purified this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |

| 3β-Acetoxy-5-cholenic acid | C₂₆H₄₀O₄ | 416.60 | 185-187 | ~60% from cholesterol |

| This compound | C₂₁H₃₂O₂ | 316.48 | 148-150 | Variable, depends on degradation efficiency |

Spectroscopic Characterization of this compound

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is observed around 1715 cm⁻¹. A broad absorption for the hydroxyl group (O-H) is present around 3400 cm⁻¹.[1][2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton is absent. Protons adjacent to the carbonyl group are deshielded and appear downfield. The spectrum will show characteristic signals for the steroidal backbone.[2]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A distinctive peak for the carbonyl carbon appears in the downfield region, typically between 190-215 ppm.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for ketones, such as α-cleavage.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of this compound from cholesterol.

References

Application Notes and Protocols: Synthesis of Vitamin D Analogs Using Windaus Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, primarily its hormonally active form 1α,25-dihydroxyvitamin D3 (Calcitriol), is a key regulator of calcium and phosphate homeostasis. Beyond its classical effects on bone health, Calcitriol exhibits potent antiproliferative, pro-differentiative, and immunomodulatory activities.[1] However, the therapeutic application of natural vitamin D compounds is often limited by their hypercalcemic side effects.[1][2] This has driven the development of synthetic vitamin D analogs with an improved therapeutic window, aiming to separate the desirable non-calcemic effects from the dose-limiting hypercalcemia.

A cornerstone in the chemical synthesis of these analogs is the Windaus Ketone (also known as Windaus-Grundmann Ketone), which represents the C/D ring system and the side chain of the vitamin D molecule.[3] A convergent synthetic strategy, coupling the this compound or its derivatives with a synthetic A-ring fragment, has proven to be a versatile and widely adopted approach for generating a diverse range of vitamin D analogs.[4] This document provides detailed application notes and protocols for the synthesis and evaluation of vitamin D analogs utilizing the this compound.

Synthetic Strategy Overview

The convergent synthesis of vitamin D analogs from this compound typically involves two key fragments: the CD-ring/side chain moiety (derived from this compound) and a synthetic A-ring synthon. The crucial step is the coupling of these two fragments, most commonly achieved through Wittig-Horner or Julia-Kocienski olefination reactions, to construct the characteristic triene system of vitamin D.

Experimental Protocols

Protocol 1: Synthesis of the A-Ring Phosphine Oxide Synthon

The A-ring phosphine oxide is a common coupling partner for the this compound in the Wittig-Horner reaction. Its synthesis often starts from commercially available chiral precursors like (-)-quinic acid. The following is a representative, multi-step procedure.

Materials:

-

(-)-Quinic acid

-

Appropriate protecting group reagents (e.g., TBDMSCl, imidazole)

-

Oxidizing and reducing agents for functional group transformations

-

Diphenylphosphine oxide

-

Solvents: DMF, THF, CH2Cl2, etc.

-

Reagents for olefination and other transformations

Procedure: The synthesis of the A-ring phosphine oxide from (-)-quinic acid is a multi-step process that involves the protection of hydroxyl groups, oxidative cleavage, and introduction of the phosphine oxide moiety. For a detailed, step-by-step procedure, refer to the methods described by DeLuca's group and others who have synthesized C2-substituted 1α-OH-19-nor-vitamin D3 analogs.

Protocol 2: Wittig-Horner Olefination for Vitamin D Analog Synthesis

This protocol describes the coupling of the A-ring phosphine oxide with the this compound (or its derivatives).

Materials:

-

A-ring phosphine oxide

-

This compound (protected as needed)

-

Strong base (e.g., n-butyllithium, NaHMDS)

-

Anhydrous THF

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Solvents for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the A-ring phosphine oxide (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of the this compound (0.9 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected vitamin D analog.

Protocol 3: Julia-Kocienski Olefination

An alternative to the Wittig-Horner reaction is the Julia-Kocienski olefination, which couples an aldehyde (derived from the A-ring) with a sulfone (derived from the CD-ring).

Materials:

-

A-ring aldehyde

-

CD-ring benzothiazolyl sulfone

-

Base (e.g., NaHMDS)

-

Anhydrous THF

-

Solvents and materials for workup and purification as in Protocol 2.

Procedure:

-

Dissolve the CD-ring benzothiazolyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add NaHMDS (1.2 eq) and stir for 30 minutes.

-

Add a solution of the A-ring aldehyde (1.5 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and purify as described for the Wittig-Horner reaction.

Protocol 4: Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of the synthesized analogs for the VDR.

Materials:

-

Recombinant VDR

-

[3H]-1α,25(OH)2D3 (radioligand)

-

Synthesized vitamin D analogs

-

Assay buffer (e.g., Tris-HCl with dithiothreitol and KCl)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Incubate recombinant VDR with a fixed concentration of [3H]-1α,25(OH)2D3 and varying concentrations of the unlabeled vitamin D analog (competitor) in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 1 hour at 4 °C).

-

Separate the bound from free radioligand by adding a hydroxyapatite slurry and centrifuging.

-

Wash the hydroxyapatite pellet to remove unbound radioligand.

-

Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) to determine the relative binding affinity.

Protocol 5: HL-60 Cell Differentiation Assay

This assay assesses the ability of the vitamin D analogs to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized vitamin D analogs dissolved in a suitable solvent (e.g., ethanol)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium.

-

Treat the cells with varying concentrations of the vitamin D analogs or vehicle control.

-

Incubate the cells for 72-96 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

To assess differentiation, harvest the cells and resuspend them in a solution of NBT (1 mg/mL) and PMA (200 ng/mL) in PBS.

-

Incubate for 25 minutes at 37 °C.

-

Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a microscope. An increase in the percentage of NBT-positive cells indicates differentiation.

Protocol 6: In Vivo Hypercalcemic Activity Assay

This assay evaluates the in vivo calcemic effects of the vitamin D analogs in an animal model.

Materials:

-

Vitamin D-deficient rodents (e.g., rats or mice)

-

Synthesized vitamin D analogs formulated for injection (e.g., in propylene glycol)

-

Calcium assay kit

Procedure:

-

Acclimatize vitamin D-deficient animals and divide them into treatment groups.

-

Administer the vitamin D analogs or vehicle control to the animals daily via intraperitoneal or oral gavage for a specified period (e.g., 7 days).

-

At the end of the treatment period, collect blood samples via cardiac puncture.

-

Measure the serum calcium concentration using a calcium assay kit.

-

A significant increase in serum calcium levels compared to the vehicle control group indicates hypercalcemic activity.

Data Presentation

The biological activities of newly synthesized vitamin D analogs are typically compared to the natural hormone, 1α,25(OH)2D3.

Table 1: In Vitro Biological Activities of Representative Vitamin D Analogs

| Compound | VDR Binding Affinity (Relative to 1α,25(OH)2D3) | HL-60 Cell Differentiation (ED50, nM) |

| 1α,25(OH)2D3 | 100% | 1.0 |

| Analog X | Data | Data |

| Analog Y | Data | Data |

| Analog Z | Data | Data |

Table 2: In Vivo Calcemic Activity of Representative Vitamin D Analogs

| Compound | Dose (µg/kg/day) | Serum Calcium (mg/dL) |

| Vehicle Control | - | Baseline |

| 1α,25(OH)2D3 | Dose | Value |

| Analog X | Dose | Value |

| Analog Y | Dose | Value |

| Analog Z | Dose | Value |

Signaling Pathway and Experimental Logic

The biological effects of vitamin D analogs are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

The logical flow of evaluating a novel vitamin D analog synthesized from this compound involves a tiered approach, starting with its fundamental interaction with its receptor and progressing to cellular and in vivo effects.

Conclusion

The use of this compound as a key building block provides a robust and flexible platform for the synthesis of a wide array of vitamin D analogs. The protocols outlined in this document offer a framework for the chemical synthesis and biological evaluation of these compounds. By systematically assessing their VDR binding, cell differentiation potential, and in vivo calcemic effects, researchers can identify promising candidates for further drug development in areas such as oncology, immunology, and dermatology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calciferol and its relatives. Part 20. A synthesis of Windaus and Grundmann's C19 ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of the Windaus-Grundmann Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Windaus-Grundmann ketone is a critical chiral building block in the synthesis of vitamin D and its analogues. As the CD-ring fragment of the vitamin D structure, its stereochemistry is crucial for the biological activity of the final product. The development of stereoselective synthetic routes to this ketone is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two major stereoselective strategies for the synthesis of the Windaus-Grundmann ketone: a degradative approach from readily available vitamin D₂ and a de novo total synthesis approach.

Strategic Approaches to the Windaus-Grundmann Ketone

There are two primary strategies for the stereoselective synthesis of the Windaus-Grundmann ketone:

-

Degradative Synthesis from Vitamin D₂: This classic and widely used approach takes advantage of the readily available and stereochemically rich structure of vitamin D₂ (ergocalciferol). Ozonolysis of vitamin D₂ cleaves the A-ring, yielding the Inhoffen-Lythgoe diol, a key intermediate that contains the intact CD-ring system with the correct stereochemistry. Subsequent chemical manipulations are then performed to elaborate the side chain and install the ketone functionality.

-

De Novo Total Synthesis: This approach builds the Windaus-Grundmann ketone from simple, achiral starting materials. This strategy offers greater flexibility for the synthesis of analogues with modified CD-rings. A key challenge in de novo syntheses is the stereocontrolled construction of the multiple chiral centers in the molecule. A notable reaction employed in this approach is the Pauson-Khand reaction, which can be used to construct the bicyclic core of the ketone.

Degradative Approach: From Vitamin D₂ to the Windaus-Grundmann Ketone

This approach leverages the stereochemistry of the naturally occurring vitamin D₂. The key intermediate, the Inhoffen-Lythgoe diol, is obtained through oxidative cleavage of the A-ring of vitamin D₂. The diol is then converted to the Windaus-Grundmann ketone through a series of steps that modify the side chain and introduce the ketone functionality.

Experimental Protocol: Synthesis of the Windaus-Grundmann Ketone from Inhoffen-Lythgoe Diol

The following protocol is a representative procedure for the conversion of the Inhoffen-Lythgoe diol to the Windaus-Grundmann ketone.

Step 1: Protection of the Diol

The primary and secondary hydroxyl groups of the Inhoffen-Lythgoe diol are typically protected to prevent unwanted side reactions in subsequent steps.

-

Reaction: To a solution of Inhoffen-Lythgoe diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq). The reaction is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Oxidation of the Secondary Alcohol

The protected secondary alcohol is oxidized to a ketone.

-

Reaction: To a solution of the protected diol (1.0 eq) in anhydrous DCM at 0 °C is added Dess-Martin periodinane (1.5 eq). The reaction is stirred at room temperature for 2 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is stirred until the layers are clear. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Stereoselective Side Chain Installation

The side chain is installed via a stereoselective Wittig reaction or a related olefination reaction.

-

Reaction: To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq). The resulting ylide is stirred for 30 minutes at 0 °C. The ketone from the previous step (1.0 eq) in THF is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 4: Deprotection

The protecting groups are removed to yield the Windaus-Grundmann ketone.

-

Reaction: To a solution of the protected product (1.0 eq) in THF is added tetrabutylammonium fluoride (TBAF, 1.1 eq). The reaction is stirred at room temperature for 4 hours.

-

Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the Windaus-Grundmann ketone.

Quantitative Data for the Degradative Approach

| Step | Reaction | Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |

| 1 | Protection | TBDMSCl, Et₃N, DCM | >95% | - |

| 2 | Oxidation | Dess-Martin Periodinane, DCM | 90-95% | - |

| 3 | Olefination | Phosphonium salt, n-BuLi, THF | 70-85% | >10:1 |

| 4 | Deprotection | TBAF, THF | >90% | - |

De Novo Total Synthesis Approach

The de novo approach allows for the construction of the Windaus-Grundmann ketone from simple precursors, offering flexibility in analogue design. A key strategy for constructing the bicyclic core is the intramolecular Pauson-Khand reaction.

Experimental Workflow: De Novo Synthesis via Pauson-Khand Reaction

Caption: A generalized workflow for the de novo synthesis of the Windaus-Grundmann ketone.

Experimental Protocol: Intramolecular Pauson-Khand Reaction for Bicyclic Core Synthesis

This protocol describes the key cycloaddition step to form the bicyclic core of the Windaus-Grundmann ketone.

-

Reaction: A solution of the enyne precursor (1.0 eq) in anhydrous toluene is treated with dicobalt octacarbonyl (1.1 eq) at room temperature for 2 hours. N-Methylmorpholine N-oxide (NMO, 4.0 eq) is then added, and the mixture is heated to 80 °C for 12 hours.

-

Work-up: The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bicyclic enone.

Quantitative Data for the Pauson-Khand Reaction

| Reaction | Catalyst | Promoter | Typical Yield | Diastereoselectivity |

| Intramolecular Pauson-Khand | Co₂(CO)₈ | NMO | 60-75% | High, dependent on substrate |

Logical Relationship of Synthetic Strategies

Caption: Comparison of the degradative and de novo synthetic approaches to the Windaus-Grundmann ketone.

Conclusion

The stereoselective synthesis of the Windaus-Grundmann ketone is a well-established field with both robust degradative methods and flexible de novo strategies. The choice of synthetic route will depend on the specific goals of the research, including the desired scale of the synthesis, the need for isotopic labeling, and the potential for the synthesis of novel analogues. The protocols and data presented in these application notes provide a foundation for researchers to successfully synthesize this important building block for the development of new vitamin D-based therapeutics.

Application Notes and Protocols: Chiral Pool Synthesis of Windaus Ketone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction